molecular formula C11H10F2O3 B2774643 2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157554-33-0

2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2774643
CAS No.: 1157554-33-0
M. Wt: 228.195
InChI Key: XRVPPNOXFATEAL-UHFFFAOYSA-N
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Description

Structural and Electronic Properties of Cyclopropane Derivatives

The cyclopropane ring’s sp³-hybridized carbon atoms create a unique electronic environment characterized by bent bonds and significant angle strain. This strain increases the molecule’s reactivity, facilitating ring-opening reactions that can be exploited for prodrug activation or targeted covalent inhibition. In this compound, the cyclopropane’s planar geometry allows the carboxylic acid and difluoromethoxy-substituted phenyl groups to adopt coplanar orientations, optimizing interactions with planar binding pockets in enzymes or receptors.

Comparative studies of monosubstituted versus di-/tri-substituted cyclopropanes reveal that increased substitution enhances stereochemical complexity and metabolic stability. For instance, tri-substituted derivatives exhibit up to 10-fold greater plasma stability than their monosubstituted analogs due to steric shielding of reactive sites. These principles are directly applicable to the design of this compound, where the 1,2-disubstitution pattern balances strain energy with synthetic accessibility.

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPPNOXFATEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the difluoromethoxy group. One common method involves the use of a diazo compound as the cyclopropanating agent in the presence of a transition metal catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
  • 2-[4-(Methoxy)phenyl]cyclopropane-1-carboxylic acid
  • 2-[4-(Chloromethoxy)phenyl]cyclopropane-1-carboxylic acid

Uniqueness

2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid, with the CAS number 1820569-50-3, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}F2_{2}O3_{3}
  • Molecular Weight : 228.19 g/mol
  • PubChem CID : 51888124

Synthesis

The synthesis of this compound typically involves the use of various organic reactions including cyclopropanation methods and functional group modifications. The specific synthetic pathways can vary, but they generally aim to achieve high purity and yield.

Overview of Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives show moderate antifungal and insecticidal properties.
  • Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes related to metabolic pathways.

Case Studies

  • Antifungal and Insecticidal Activity :
    • A study demonstrated that cyclopropane derivatives exhibited moderate fungicidal and insecticidal activities. The structure-activity relationship (SAR) was explored to understand how variations in the molecular structure affected these properties .
  • Inhibition of Enzymatic Activity :
    • Another research focused on the inhibition of diacylglycerol acyltransferase-1 (DGAT-1), which is a target for obesity treatment. The study found that certain carboxylic acid derivatives showed significant inhibitory effects, suggesting potential therapeutic applications .

Data Tables

PropertyValue
CAS Number1820569-50-3
Molecular FormulaC11_{11}H10_{10}F2_{2}O3_{3}
Molecular Weight228.19 g/mol
Biological ActivitiesAntimicrobial, Enzyme Inhibition

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

  • Antifungal Efficacy : The compound was tested against various fungal strains, yielding promising results in inhibiting growth.
  • Insecticidal Effects : It demonstrated effectiveness against certain insect pests, indicating its potential as a biopesticide.
  • Mechanism of Action : Further investigations into its mechanism revealed that it may disrupt cellular processes in target organisms.

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